

An In-depth Technical Guide to the Spectral Data of 5-Bromosalicylaldehyde

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Compound of Interest

Compound Name: 5-Bromosalicylaldehyde

Cat. No.: B098134

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-bromosalicylaldehyde**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectroscopic Data

The following tables summarize the key spectral data for **5-bromosalicylaldehyde**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data of **5-Bromosalicylaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.87	Singlet	-	Aldehyde proton (-CHO)
7.80	Doublet	2.5	Aromatic proton (H-6)
7.65	Doublet of doublets	8.8, 2.5	Aromatic proton (H-4)
6.95	Doublet	8.8	Aromatic proton (H-3)
11.0 (approx.)	Broad Singlet	-	Hydroxyl proton (-OH)

Table 2: ¹³C NMR Spectral Data of **5-Bromosalicylaldehyde**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
195.5	Aldehyde carbon (C=O)
160.0	Aromatic carbon (C-2, attached to -OH)
140.1	Aromatic carbon (C-4)
125.5	Aromatic carbon (C-6)
121.5	Aromatic carbon (C-1, attached to -CHO)
120.0	Aromatic carbon (C-3)
110.0	Aromatic carbon (C-5, attached to -Br)

Table 3: IR Spectral Data of **5-Bromosalicylaldehyde**[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Medium	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2900-2800	Weak	C-H stretch (aldehyde)
1660-1680	Strong	C=O stretch (aldehyde)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1300-1000	Strong	C-O stretch (phenol)
850-550	Strong	C-Br stretch

Table 4: Mass Spectrometry Data of **5-Bromosalicylaldehyde**[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
200/202	High	Molecular ion $[M]^+$ and $[M+2]^+$
199/201	Moderate	$[M-H]^+$
171/173	Moderate	$[M-CHO]^+$
121	Moderate	$[M-Br]^+$
92	Moderate	$[M-Br-CHO]^+$
64	High	$[C_5H_4]^+$
63	High	$[C_5H_3]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1 NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation:
 - Weigh 10-20 mg of **5-bromosalicylaldehyde**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: A 300 MHz or higher NMR spectrometer.
 - 1H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s

- Pulse width: 30°
- Acquisition time: 4 s
- ¹³C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Acquisition time: 1.5 s
 - Decoupling: Proton broadband decoupling.

2.2 Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique.^[5]

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
 - Place a small amount (a few milligrams) of the solid **5-bromosalicylaldehyde** sample onto the center of the ATR crystal.^[5]
- Data Acquisition:
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Clean the ATR crystal thoroughly after the measurement.

2.3 Mass Spectrometry (MS)

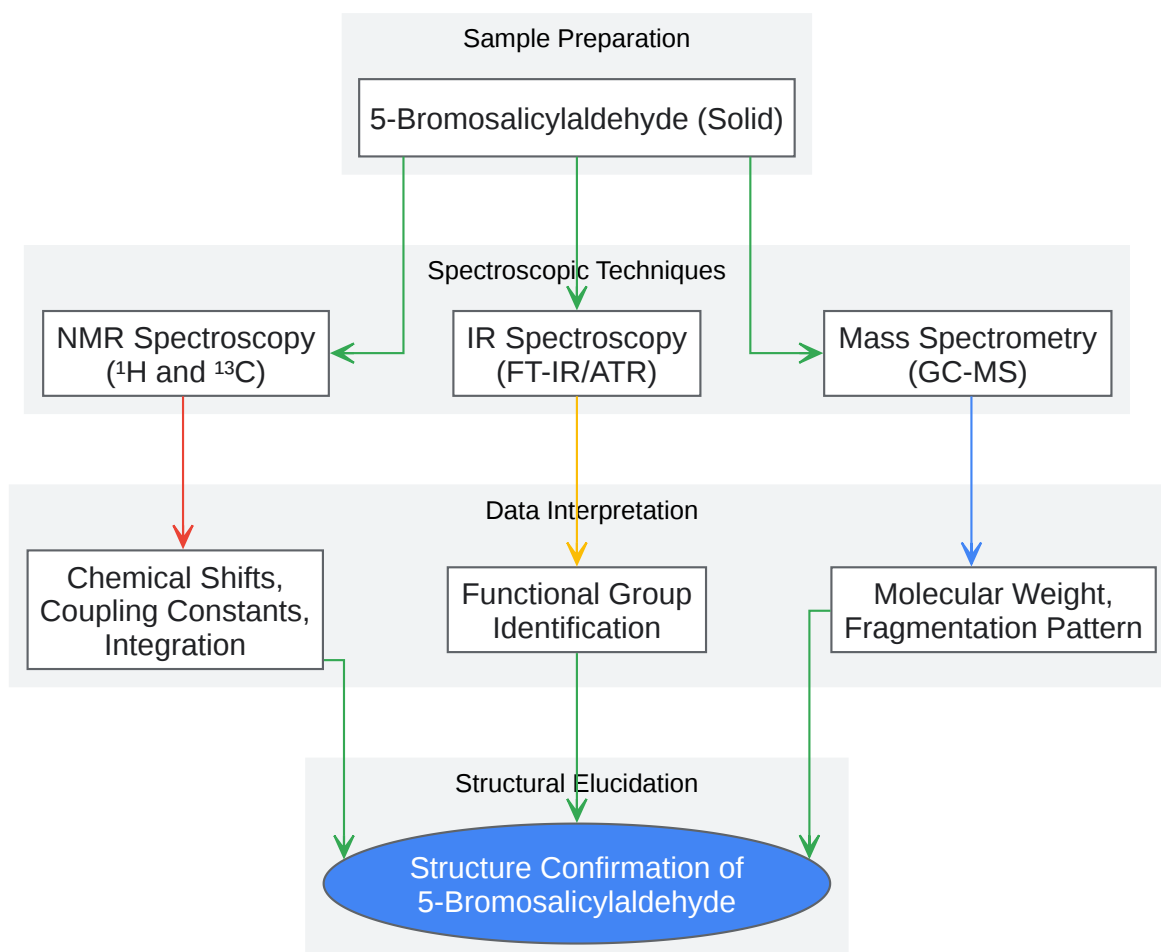
This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

- Sample Preparation:
 - Prepare a dilute solution of **5-bromosalicylaldehyde** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS System and Conditions:
 - Gas Chromatograph:
 - Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Initial temperature of 100°C for 2 min, then ramp to 280°C at 20°C/min, and hold for 5 min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-bromosalicylaldehyde**.

Workflow for Spectroscopic Analysis of 5-Bromosalicylaldehyde



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Spectroscopic analysis workflow for **5-Bromosalicylaldehyde**.

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